molecular formula C18H24ClNO3 B7340266 2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid

2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid

Katalognummer: B7340266
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: DGFLTLAWAKIQLF-DOTOQJQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which can have therapeutic effects in a variety of neurological and psychiatric disorders.

Wirkmechanismus

2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. This leads to an increase in GABA levels, which can have a calming and inhibitory effect on neuronal activity. GABA is the primary inhibitory neurotransmitter in the brain and plays a crucial role in the regulation of neuronal excitability. By increasing GABA levels, this compound can modulate neuronal activity and potentially have therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. The exact biochemical and physiological effects of this compound in humans are still being investigated, but preclinical studies suggest that it may have therapeutic potential in a variety of neurological and psychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid is its high selectivity for GABA-AT, which reduces the risk of off-target effects. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential in some applications.

Zukünftige Richtungen

There are several potential future directions for research on 2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid. One area of interest is the potential use of this compound in the treatment of substance use disorders, particularly cocaine and methamphetamine addiction. Another area of interest is the potential use of this compound in the treatment of anxiety and depression, which are believed to be related to imbalances in GABAergic neurotransmission. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound in humans and to identify any potential safety concerns.

Synthesemethoden

2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-methylbenzoic acid with (3R,4R)-3-cyclopentyl-4-hydroxypiperidine, followed by a series of chemical transformations including protection and deprotection steps. The final product is obtained in high yield and purity using this method.

Wissenschaftliche Forschungsanwendungen

2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that this compound can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of substance use disorders.

Eigenschaften

IUPAC Name

2-chloro-4-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c19-16-9-12(5-6-14(16)18(22)23)10-20-8-7-17(21)15(11-20)13-3-1-2-4-13/h5-6,9,13,15,17,21H,1-4,7-8,10-11H2,(H,22,23)/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFLTLAWAKIQLF-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CN(CCC2O)CC3=CC(=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H]2CN(CC[C@H]2O)CC3=CC(=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.